(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Overview
Description
(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid: is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a p-tolyl group at the 2-position and an acetic acid moiety at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Common reagents include phosphorus oxychloride (POCl3) and a base such as triethylamine.
Introduction of the P-Tolyl Group: The p-tolyl group can be introduced via a Suzuki coupling reaction using a p-tolylboronic acid and a palladium catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-A]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of p-toluic acid or p-tolualdehyde.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine Derivatives: Compounds with similar core structures but different substituents, such as (6-Methyl-2-p-tolyl-imidazo[1,2-A]pyridin-3-yl)-acetonitrile.
Pyridine Derivatives: Compounds with a pyridine core and various substituents, such as 2-phenylpyridine.
Imidazole Derivatives: Compounds with an imidazole core and various substituents, such as 2-methylimidazole.
Uniqueness
(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is unique due to its specific combination of a p-tolyl group and an acetic acid moiety attached to the imidazo[1,2-A]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKBEXCKBOYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609368 | |
Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-69-0 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365213-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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